
3,5-Difluoro-4-methoxybenzoic acid
Overview
Description
3,5-Difluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluoro-4-methoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 3,5-difluorobenzoic acid with a methoxylation reagent such as methyl bromide or methyl iodide, followed by ester hydrolysis to obtain the target product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in the presence of suitable nucleophiles.
Esterification: Catalysts like sulfuric acid or hydrochloric acid in the presence of alcohols.
Reduction: Reducing agents such as lithium aluminum hydride or borane.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Esterification: Esters of this compound.
Reduction: 3,5-difluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
3,5-Difluoro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-difluoro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 3,4-Difluoro-2-methoxybenzoic acid
- 3,4-Difluoro-5-methoxybenzoic acid
- 2,4-Difluoro-3-methoxybenzoic acid
Comparison: 3,5-Difluoro-4-methoxybenzoic acid is unique due to the specific positions of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Biological Activity
3,5-Difluoro-4-methoxybenzoic acid (DFMBA) is an aromatic carboxylic acid characterized by its unique structure, which includes two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position of the benzoic acid ring. This distinct arrangement contributes to its biological activity and potential therapeutic applications.
- Molecular Formula : C₈H₆F₂O₃
- Molecular Weight : 188.13 g/mol
- CAS Number : 319-60-8
Biological Activities
Research indicates that DFMBA exhibits various biological activities, including:
- Anti-inflammatory Effects : DFMBA has been studied for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation.
- Urease Inhibition : DFMBA is used in the synthesis of organic ligands that form metal complexes, which have shown significant urease inhibition potential. For instance, copper complexes derived from DFMBA exhibited a tenfold enhancement in urease inhibition compared to standard inhibitors.
- Protein Degradation Modulation : In studies involving benzoic acid derivatives, DFMBA has been implicated in promoting the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
DFMBA's biological activity can be attributed to its interaction with various enzymes and receptors:
- Binding Affinities : Interaction studies have revealed that DFMBA binds to specific enzymes, influencing their activity and potentially leading to therapeutic effects.
- Lipophilicity : The presence of fluorine atoms enhances the compound's lipophilicity, which may increase its bioavailability and efficacy in biological systems.
Urease Inhibition Study
In a study focusing on urease inhibitors, DFMBA was synthesized and characterized using spectroscopic methods (UV-visible, fluorescence, NMR, and FTIR). The results indicated that metalloderivatization significantly enhanced urease inhibition potential. The copper complex showed a notable increase in inhibition efficacy compared to other metal complexes.
Protein Degradation Pathways
A study on benzoic acid derivatives highlighted DFMBA's ability to activate cathepsins B and L, which are crucial for protein degradation. The compound demonstrated significant activation of these enzymes in human foreskin fibroblasts, suggesting its potential as a modulator of protein homeostasis .
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of DFMBA and their notable features:
Compound Name | Similarity | Key Features |
---|---|---|
4-Methoxy-2,3,5-trifluorobenzoic acid | 0.91 | Contains three fluorine atoms; used in pharmaceuticals |
Methyl 3,5-difluoro-4-hydroxybenzoate | 0.91 | Hydroxy group instead of methoxy; potential antioxidant |
3-Methoxy-4-fluorobenzoic acid | 0.90 | One fluorine atom; used in organic synthesis |
2,4,5-Trifluoro-3-ethoxybenzoic acid | 0.89 | Ethoxy group; similar reactivity patterns |
3-Fluoro-2-methoxybenzoic acid | 0.86 | Contains one fluorine; studied for anti-inflammatory effects |
These compounds illustrate the diversity within the benzoic acid derivative family and highlight DFMBA's unique attributes due to its specific functional groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-difluoro-4-methoxybenzoic acid, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. For example, fluorination and methoxylation can be achieved via nucleophilic aromatic substitution (SNAr) using fluorinating agents (e.g., KF or HF-pyridine) and methoxy groups introduced via alkylation or demethylation of protected intermediates. A key step is maintaining anhydrous conditions to avoid hydrolysis of fluorine substituents. Yield optimization often requires precise temperature control (e.g., reflux in DMSO at 120–140°C) and stoichiometric excess of reagents (2–3 equivalents) to drive reactions to completion .
- Example Protocol :
- Dissolve 0.004 moles of precursor in 10 mL DMSO, reflux for 18 hours under nitrogen.
- Distill under reduced pressure, cool, and crystallize in ethanol-water (1:1) .
- Yield Optimization : Use catalysts like Cu(I) or Pd(0) for cross-coupling steps, achieving yields up to 65–80% .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Look for distinct signals: methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm, split due to fluorine coupling), and carboxylic acid protons (broad, δ 10–13 ppm) .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and methoxy groups activate the benzene ring for electrophilic substitution at the para position. Density Functional Theory (DFT) studies show fluorine’s inductive effect lowers the LUMO energy, facilitating nucleophilic attack. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ effectively coordinates with the carboxylate group, enabling aryl boronate coupling at the 2-position with turnover frequencies (TOF) > 500 h⁻¹ .
Q. How does the substitution pattern (fluorine/methoxy) influence the compound’s bioactivity in enzyme inhibition studies?
- Methodological Answer : Fluorine enhances metabolic stability and membrane permeability, while the methoxy group modulates steric hindrance. In cyclooxygenase (COX) inhibition assays, this compound shows IC₅₀ values 10× lower than non-fluorinated analogs due to improved binding to hydrophobic enzyme pockets. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the carboxylate and Arg120 of COX-2 .
Q. Data Contradiction Resolution
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproduce Conditions : Ensure identical crystallization solvents (e.g., ethanol vs. acetone) and drying methods (vacuum vs. ambient).
- Advanced Analytics : Use X-ray crystallography to confirm polymorphic forms. For NMR conflicts, compare spectra with deuterated solvents (DMSO-d₆ vs. CDCl₃) and adjust for pH-dependent carboxylic acid protonation .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and EN 166-certified goggles to prevent skin/eye contact .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation.
- Spill Management : Absorb with silica gel, avoid aqueous rinses (risk of HF release), and dispose as hazardous waste .
Q. Research Applications
Q. What role does this compound play in designing fluorinated drug candidates?
- Methodological Answer : It serves as a scaffold for protease inhibitors (e.g., HCV NS3/4A) by replacing labile hydroxyl groups with fluorine to resist oxidative metabolism. In vivo studies (rodent models) show a 40% increase in half-life compared to non-fluorinated analogs .
Properties
IUPAC Name |
3,5-difluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWQTTYAQQPSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371746 | |
Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319-60-8 | |
Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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